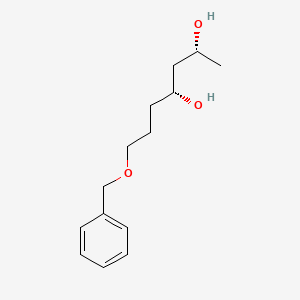![molecular formula C17H15FOS B14183405 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran CAS No. 927412-89-3](/img/structure/B14183405.png)
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzopyran ring via a sulfanyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran typically involves the reaction of 3-fluorothiophenol with electrophiles or through coupling reactions between 3-fluoroiodobenzene and thiophenol . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar processes to those used in laboratory synthesis are employed on a larger scale. This would involve the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The fluorophenyl group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran involves its interaction with molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, while the sulfanyl linkage provides a means for further functionalization. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-chromene: Similar in structure but with a chromene ring instead of a benzopyran ring.
6-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(oxetan-3-yl)-5-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrazolo[3,4-d]pyrimidin-4-one core with a similar fluorophenyl sulfanyl group.
Uniqueness
The uniqueness of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran lies in its specific combination of a fluorophenyl group and a benzopyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Eigenschaften
CAS-Nummer |
927412-89-3 |
|---|---|
Molekularformel |
C17H15FOS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)sulfanyl-2,2-dimethylchromene |
InChI |
InChI=1S/C17H15FOS/c1-17(2)9-8-12-10-15(6-7-16(12)19-17)20-14-5-3-4-13(18)11-14/h3-11H,1-2H3 |
InChI-Schlüssel |
ITOWYMDKRVUGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)SC3=CC=CC(=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


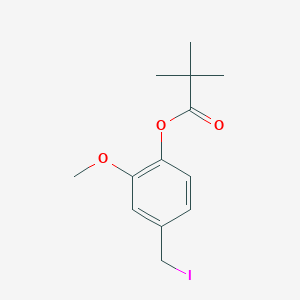
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
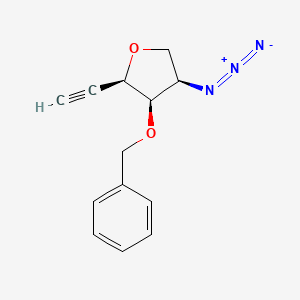
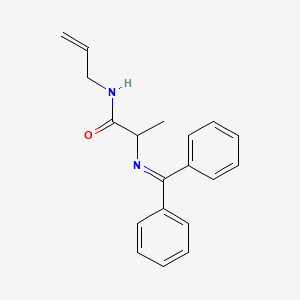
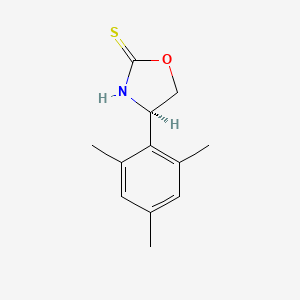
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
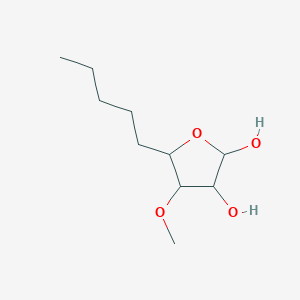
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
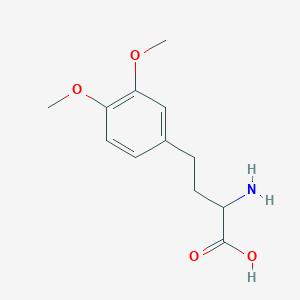
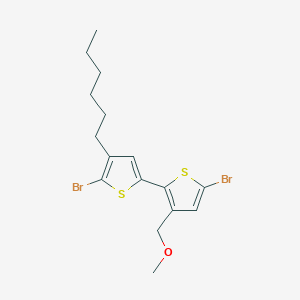
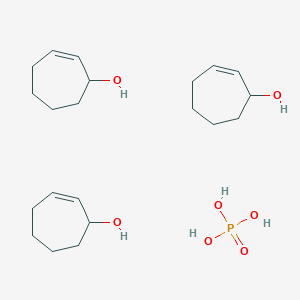
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
